molecular formula C2H2N6O B14453536 4-Azido-1,2,5-oxadiazol-3-amine CAS No. 78350-49-9

4-Azido-1,2,5-oxadiazol-3-amine

Cat. No.: B14453536
CAS No.: 78350-49-9
M. Wt: 126.08 g/mol
InChI Key: JUTTWGCEUFBVHW-UHFFFAOYSA-N
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Description

4-Azido-1,2,5-oxadiazol-3-amine is a synthesized heterocyclic compound of significant interest in the field of advanced energetic materials . Verified through IR and NMR spectroscopy, X-ray diffraction, and elemental analysis, this compound serves as a versatile and critical precursor for developing new high-energy-density materials . Research has shown that its thermal behavior, standard enthalpy of formation, sensitivity to mechanical stimuli, and detonation parameters have been characterized, revealing broad application prospects . The structure incorporates both azido and amino functional groups on a 1,2,5-oxadiazole (furazan) ring, a scaffold known for its utility in designing pharmacologically active substances and high-energy compounds . As a reagent, it is strictly for research applications in controlled laboratory settings. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78350-49-9

Molecular Formula

C2H2N6O

Molecular Weight

126.08 g/mol

IUPAC Name

4-azido-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C2H2N6O/c3-1-2(5-8-4)7-9-6-1/h(H2,3,6)

InChI Key

JUTTWGCEUFBVHW-UHFFFAOYSA-N

Canonical SMILES

C1(=NON=C1N=[N+]=[N-])N

Origin of Product

United States

Synthetic Methodologies and Preparative Strategies for 4 Azido 1,2,5 Oxadiazol 3 Amine

Established Reaction Pathways for Furazan (B8792606) Core Synthesis with Azido (B1232118) and Amino Substitution

The synthesis of the 4-azido-1,2,5-oxadiazol-3-amine core, also known as 3-amino-4-azidofurazan, is primarily achieved through the chemical transformation of a pre-existing furazan ring system. The most established and direct pathway involves the diazotization of an amino group on the furazan ring, followed by the substitution of the resulting diazonium salt with an azide (B81097) anion. researchgate.net This general method is a cornerstone in the synthesis of various azido-substituted furazans.

A common precursor for this transformation is 3,4-diaminofurazan (B49099) (DAF). The synthetic logic relies on the selective diazotization of one of the amino groups, which is then displaced by an azide group. This approach leverages the reactivity of aromatic and heteroaromatic amines towards nitrosating agents to form diazonium intermediates, which are susceptible to nucleophilic attack by azide ions. organic-chemistry.org The stability and reactivity of the diazonium salt are critical factors influencing the success of this reaction.

Development of Novel Synthetic Approaches for this compound

While the diazotization of 3,4-diaminofurazan remains a primary route, research into novel synthetic approaches is ongoing, often focusing on improving safety, yield, and the availability of starting materials. One area of exploration involves the use of alternative diazotizing and azidating agents to achieve milder reaction conditions and minimize the formation of hazardous byproducts.

Another innovative approach involves the functionalization of other substituted furazans. For example, a nitro group on a furazan ring can be susceptible to nucleophilic substitution, potentially allowing for its replacement with an amino or azido group under specific conditions. chemistry-chemists.com

Synthesis of Key Precursors and Intermediates

The principal precursor for the synthesis of this compound is 3,4-diaminofurazan (DAF). The synthesis of DAF is a well-documented multi-step process. A common industrial method starts from glyoxal, which is reacted with hydroxylamine (B1172632) to produce diaminoglyoxime (B1384161) (DAG). The subsequent dehydration and cyclization of DAG, typically by heating with a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as ethylene (B1197577) glycol, affords 3,4-diaminofurazan. google.com

Precursor/IntermediateStarting MaterialKey TransformationReference
Diaminoglyoxime (DAG)GlyoxalOximation with hydroxylamine chemistry-chemists.com
3,4-Diaminofurazan (DAF)DiaminoglyoximeDehydration and cyclization google.com

The diazotization of 3,4-diaminofurazan in the presence of an acid, such as sulfuric acid, and a nitrosating agent, like sodium nitrite, at low temperatures generates the corresponding diazonium salt as a key intermediate. This intermediate is typically not isolated and is used in situ for the subsequent azidation step.

Optimization of Reaction Conditions and Yield Enhancement in Target Compound Synthesis

The optimization of the synthesis of this compound is crucial for obtaining high yields and ensuring the purity of the final product. Key parameters that are often fine-tuned include the reaction temperature, the concentration of reagents, the choice of solvent, and the method of purification.

For the diazotization step, maintaining a low temperature (typically between 0 and 5 °C) is critical to prevent the premature decomposition of the diazonium salt. The choice and concentration of the acid are also important, as they affect the formation and stability of the diazonium species.

In the subsequent azidation step, the selection of the azide source (e.g., sodium azide) and the reaction time are optimized to ensure complete conversion of the diazonium salt while minimizing the formation of side products. The yield of the final product is highly dependent on the careful control of these reaction conditions. For instance, a reported synthesis of a related compound, 3-(4-aminofurazan-3-yl)-4-(4-nitrofurazan-3-yl)furoxan, saw a significant yield improvement from less than 10% to 38% by carefully controlling the reaction temperature during amination. nih.gov

Continuous-flow synthesis has also been explored for the preparation of related furazan precursors, such as 3-amino-4-amidoximinofurazan (AAOF). This technique offers enhanced safety and control over reaction parameters, leading to high yields (up to 95% for AAOF) and productivity. rsc.org The application of such technologies to the synthesis of this compound could represent a significant advancement in its production.

ParameterOptimized ConditionRationale
Diazotization Temperature 0-5 °CPrevents decomposition of the diazonium salt.
Azidation Reagent Sodium AzideCommon and effective source of azide ions.
Purification RecrystallizationTo obtain a product of high purity.

Chemical Reactivity and Mechanistic Investigations of 4 Azido 1,2,5 Oxadiazol 3 Amine

Reactivity of the Azido (B1232118) Moiety: [3+2] Cycloaddition Pathways and Nitrene Formation

The azido group in 4-azido-1,2,5-oxadiazol-3-amine is a versatile functional group, capable of undergoing [3+2] cycloaddition reactions and, upon thermal or photochemical activation, forming a highly reactive nitrene intermediate.

The 1,3-dipolar cycloaddition is a characteristic reaction of azides. mdpi.com Azidofurazans, including this compound, react with various dipolarophiles. For instance, they undergo cycloaddition with substituted acetylenes to yield 3-(1,2,3-triazol-1-yl)furazans. researchgate.net Similarly, reaction with dicarbonyl compounds leads to the formation of 4-R-3-(4-R¹-5-R²-1,2,3-triazol-1-yl)-1,2,5-oxadiazoles. rsc.org The strain-promoted azide-alkyne cycloaddition (SPAAC) is another powerful tool for forming stable triazoles from organic azides and strained cycloalkynes. nih.gov This reaction is known for its high reaction rates and selectivity. nih.gov

Upon heating, the azido group can eliminate a molecule of dinitrogen (N₂) to form a nitrene intermediate. This highly reactive species can then undergo various transformations, including insertion and rearrangement reactions. nih.govnih.gov The thermal decomposition of azides to nitrenes is a well-established method for generating these reactive intermediates. mdpi.com In the case of acyl azides, this can lead to the Curtius rearrangement to form isocyanates. nih.govmasterorganicchemistry.com While not an acyl azide (B81097), the thermal behavior of this compound is of significant interest in the context of energetic materials, as nitrene formation can initiate decomposition pathways. rjsvd.com

Reactivity of the Amino Group: Condensation, Substitution, and Derivatization

The amino group on the furazan (B8792606) ring of this compound exhibits typical reactivity for an aromatic amine, allowing for a range of derivatization reactions.

Condensation reactions with diketones are a common strategy for synthesizing fused heterocyclic systems. For example, ortho-diamines react with α-diketones and β-diketones to form pyrazines and diazepines, respectively. mdpi.com While this compound is not a diamine, the amino group can participate in similar condensation-type reactions.

The amino group can also undergo substitution reactions. For instance, diazotization of aminofurazans with nitrosylsulfuric acid is a general method for preparing furazanyldiazonium salts. researchgate.net These salts can then be used in subsequent reactions, such as azo coupling and the formation of triazenes and azides. researchgate.net

Derivatization of the amino group is a key strategy for modifying the properties of the parent compound. For example, the amino group can be acylated or alkylated to introduce new functional groups. researchgate.net These modifications can influence the compound's energetic properties and sensitivity.

Intramolecular Cyclization Phenomena and Formation of Fused Heterocycles

Intramolecular reactions involving both the azido and amino groups, or their derivatives, can lead to the formation of novel fused heterocyclic systems. These reactions are often driven by thermal activation.

Thermolytic Cyclization Pathways

Thermolysis of this compound and its derivatives can induce intramolecular cyclization. A key example is the thermolytic cyclization of a triazene (B1217601) derivative of 3-amino-4-azido-1,2,5-oxadiazole, which leads to the formation of a fused rjsvd.comresearchgate.netrsc.orgtriazolo[4,5-c] rjsvd.comresearchgate.netnih.govoxadiazole system. researchgate.net This reaction proceeds through the intramolecular interaction of the azido group and the triazene moiety. researchgate.net The thermal decomposition of related compounds, such as 3,4-bis(4'-aminofurazano-3')furoxan (BAFF), has been studied to understand the decomposition pathways, which involve the formation of gaseous products like CO₂, NO₂, and N₂O, as well as solid residues. nih.gov

Rearrangement Mechanisms Leading to Annulated Systems

Rearrangement reactions can also lead to the formation of annulated (fused ring) systems. While specific examples for this compound are not extensively detailed in the provided search results, the general principles of azide chemistry suggest possibilities. For instance, the Curtius rearrangement of acyl azides, formed from carboxylic acid derivatives, is a well-known pathway to isocyanates, which can then be trapped to form various products. nih.govmasterorganicchemistry.com Although not a direct rearrangement of the parent amine, derivatization followed by rearrangement is a plausible strategy for creating fused systems.

Intermolecular Reactions and Coupling Strategies

Beyond intramolecular reactions, this compound can participate in intermolecular reactions and coupling strategies to build larger molecular architectures.

The amino group can be a nucleophile in coupling reactions. For instance, the synthesis of 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole has been achieved through the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with ammonia (B1221849). mdpi.com This demonstrates the potential for nucleophilic substitution on related furazan systems.

The azido group, as previously discussed, readily undergoes [3+2] cycloaddition with a variety of alkynes and other dipolarophiles to form triazoles. researchgate.netrsc.org This "click" chemistry is a highly efficient and widely used coupling strategy in organic synthesis. For example, the reaction of azidofurazans with substituted acetylenes provides a straightforward route to 1,2,3-triazole-substituted furazans. researchgate.net

Below is a table summarizing some of the reported reactions involving this compound and related compounds.

ReactantReagent(s)Product TypeReference
3-Amino-4-azido-1,2,5-oxadiazole derivativeHeatFused rjsvd.comresearchgate.netrsc.orgtriazolo[4,5-c] rjsvd.comresearchgate.netnih.govoxadiazole researchgate.net
AzidofurazansSubstituted Acetylenes3-(1,2,3-Triazol-1-yl)furazans researchgate.net
Azido-1,2,5-oxadiazolesDicarbonyl Compounds4-R-3-(4-R¹-5-R²-1,2,3-triazol-1-yl)-1,2,5-oxadiazoles rsc.org
AminofurazansNitrosylsulfuric AcidFurazanyldiazonium Salts researchgate.net
3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazoleAmmonia3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole mdpi.com

Derivatization and Functionalization Strategies Based on 4 Azido 1,2,5 Oxadiazol 3 Amine

Synthesis of Novel Fused 1,2,5-Oxadiazole Systems

The presence of adjacent amino and azido (B1232118) groups on the 1,2,5-oxadiazole core provides a powerful platform for synthesizing annulated, or fused, heterocyclic systems. These reactions typically involve intramolecular cyclization, leading to compact, high-density, and often highly energetic molecules.

A significant strategy for derivatizing 4-azido-1,2,5-oxadiazol-3-amine involves its conversion into fused triazolofurazan systems. This is often achieved through an intramolecular cyclization of the azido group. One key method involves converting the amino group into a triazene (B1217601), which then undergoes thermolytic cyclization with the adjacent azido group to form the fused energetic-materials.org.cnbit.edu.cnfrontiersin.orgtriazolo[4,5-c] energetic-materials.org.cnbit.edu.cnrsc.orgoxadiazole ring system.

For instance, a synthetic route has been developed for 5-(substituted amino)- energetic-materials.org.cnbit.edu.cnfrontiersin.orgtriazolo[4,5-c] energetic-materials.org.cnbit.edu.cnrsc.orgoxadiazol-5-ium-4-ides starting from this compound. The key step is the intramolecular thermal cyclization involving the azido group and a synthetically installed bis(2-cyanoethyl)triazene group. Subsequent removal of the cyanoethyl protecting groups can yield various salts of the corresponding amides. The thermal stability of these fused systems has been investigated, showing decomposition onsets at elevated temperatures.

Table 1: Thermal Decomposition of Fused Triazolofurazan Derivatives

Compound Onset Decomposition Temperature (°C)
Potassium salt of nitramide (B1216842) derivative 152

The data in this table is sourced from experimental TG-DSC analysis.

The reactivity of this compound and its close derivatives allows for the creation of various other fused heterocyclic systems. These reactions leverage the functional groups on the furazan (B8792606) ring to build additional rings, such as pyrimidines or isoxazoles.

Examples of related fused systems include:

energetic-materials.org.cnbit.edu.cnrsc.orgOxadiazolo[3,4-d]pyrimidin-7-amine : Synthesized from related aminofurazan precursors, demonstrating the viability of building pyrimidine (B1678525) rings onto the oxadiazole core. osti.gov

Pyrido[2,3-c]furazan : These have been synthesized using 3-amino-4-cyanofurazan as a starting material, indicating that the furazan ring can be annulated with pyridine-type structures. nih.gov

Furoxan-connected oxa- rsc.orgrsc.orgbicyclic rings : Advanced structures have been created by linking a furoxan (1,2,5-oxadiazole N-oxide) ring to a bicyclic system, showcasing complex architectural possibilities. mdpi.com

These examples, while not all starting directly from this compound, illustrate the broad potential of the aminofurazan scaffold in constructing diverse and complex fused energetic compounds.

Introduction of Energy-Rich Functional Groups

A primary goal in derivatizing this compound is to increase its energetic performance. This is achieved by introducing additional explosophoric functional groups, such as the nitro (-NO₂), nitramino (-NHNO₂), or nitroxymethyl (-CH₂ONO₂) moieties, onto the molecule. frontiersin.org The parent compound already contains the energetic azido (-N₃) group.

Key strategies include:

Nitration of the Amino Group : The amino group can be converted into a nitramino group (-NHNO₂). For example, derivatives of the fused triazolofurazan system have been successfully nitrated using reagents like NO₂BF₄.

Oxidation to Nitro Group : In related furazan-based systems, amino groups have been oxidized to nitro groups (-NO₂) using reagents like 70% aqueous H₂O₂ in trifluoroacetic acid. osti.gov This conversion significantly improves oxygen balance and density.

Incorporation of Nitroxymethyl Groups : The -CH₂ONO₂ group is another powerful energetic moiety that can be incorporated into molecules built from the furazan backbone. frontiersin.org

Formation of Salts and Ionic Derivatives for Tailored Properties

Transforming neutral energetic compounds into ionic salts is a widely used technique to modify their physical properties, such as density, thermal stability, and sensitivity. frontiersin.org Salts based on fused oxadiazole systems have shown excellent thermal stability and detonation performance. doi.org

This compound derivatives can be converted into a variety of salts:

Alkali Metal Salts : The deprotection of certain triazolofurazan derivatives leads to the formation of potassium or sodium salts.

Nitrogen-Rich Energetic Salts : A key strategy involves reacting the acidic derivatives with nitrogen-rich bases like hydrazine, hydroxylamine (B1172632), or ammonia (B1221849) to form hydrazinium (B103819), hydroxylammonium, or ammonium (B1175870) salts. rsc.orgfrontiersin.org These salts often exhibit a desirable combination of high energetic performance and reduced sensitivity to impact and friction. frontiersin.org For example, the hydrazinium salt of one oxadiazole-based system was found to have a high density (1.821 g/cm³), excellent detonation velocity (8,822 m/s), and good impact sensitivity (40 J). frontiersin.org

Table 2: Properties of Representative Energetic Salts Derived from Oxadiazole Systems

Cation Decomp. Temp. (°C) Density (g/cm³) Detonation Velocity (m/s) Impact Sensitivity (J)
Hydrazinium N/A 1.821 8,822 40
Ammonium N/A N/A N/A 35
Perchlorate Salt 154 N/A 7,722 >40

Data compiled from studies on various energetic salts derived from 1,2,5-oxadiazole backbones. energetic-materials.org.cnfrontiersin.org N/A indicates data not available in the cited sources.

Multi-Azole Systems and Their Structural Diversity

Another advanced derivatization strategy involves linking multiple azole rings together to create larger, high-nitrogen molecules. This compound and its derivatives can serve as fundamental building blocks for these complex structures. The combination of different oxadiazole isomers (e.g., 1,2,5-oxadiazole and 1,2,4-oxadiazole) is an effective method to leverage the positive attributes of each ring system. doi.org

Examples of such systems include:

Linked Furazans : Molecules like 4,4'-(1,2,4-oxadiazole-3,5-diyl)bis(furazan-3-amine) have been synthesized, where two furazan rings are linked by a central 1,2,4-oxadiazole (B8745197) ring. osti.gov

Bi(1,2,4-oxadiazole) Systems : More complex structures feature two furazan rings attached to a bi(1,2,4-oxadiazole) core, resulting in high-density materials. osti.gov

Energetic Polymers : In a novel approach, furazan-containing monomers have been used in [3+2] cycloaddition reactions to create energetic polymers that incorporate both furazan and 1,2,3-triazole rings in their chains. mdpi.com

These multi-azole systems often exhibit high thermal stability and density, making them promising candidates for advanced high-energy-density materials. bit.edu.cn

Applications in Advanced Materials Research and Chemical Synthesis

Precursor Role in High-Energy Density Materials (HEDMs) Development

4-Azido-1,2,5-oxadiazol-3-amine, also known as 3-amino-4-azidofurazan, serves as a crucial precursor for novel High-Energy Density Materials (HEDMs). researchgate.netvietnamjournal.ru Its inherent structure, combining a high-nitrogen content with the oxygen-rich furazan (B8792606) ring, provides a foundational scaffold for creating compounds with superior energetic performance compared to traditional explosives. bohrium.com

The design of new HEDMs from this compound follows several key principles aimed at maximizing energy output while maintaining acceptable levels of safety and stability. The primary strategy involves selecting appropriate parent skeletons and introducing specific energetic substituent groups to enhance critical properties like density and heat of formation, which are the main determinants of detonation performance. nih.gov

Incorporation of Energetic Moieties: The amino and azido (B1232118) groups on the furazan ring serve as reactive sites for the introduction of other explosophoric groups. For instance, the amino group can be converted into a nitramino (-NHNO2) group, and the azido group can be used to form nitrogen-rich heterocyclic rings like triazoles. researchgate.net These modifications significantly increase the nitrogen and oxygen content, contributing to a higher density and a more favorable oxygen balance. The introduction of groups like -N3 is known to improve the heats of formation, while moieties such as -ONO2 can also be incorporated to boost detonation performance. nih.govfrontiersin.orgnih.gov

Formation of Energetic Salts: Converting the derivatives of this compound into energetic ionic salts is another effective design principle. By reacting acidic derivatives (e.g., those containing nitramino groups) with nitrogen-rich bases like ammonia (B1221849), hydrazine, or hydroxylamine (B1172632), salts are formed that often exhibit enhanced thermal stability and modified sensitivity, alongside excellent energetic properties. researchgate.net

The potential of HEDMs derived from this compound is frequently evaluated through theoretical calculations before undertaking complex and hazardous synthesis. These computational assessments provide crucial insights into detonation properties, such as detonation velocity (vD) and detonation pressure (P).

The performance of the parent compound, this compound, has been studied, revealing its potential as a precursor for eco-friendly primary explosives. researchgate.netvietnamjournal.ru By modifying this scaffold, a new family of energetic materials can be designed with performance characteristics that rival or exceed those of benchmark explosives like RDX and HMX. researchgate.net For example, energetic salts derived from compounds synthesized from this precursor exhibit excellent burn rates. researchgate.net By combining 1,2,5-oxadiazole backbones with other energetic groups, compounds with high densities (1.75–1.83 g cm⁻³), excellent detonation velocities (7,809–8,822 m s⁻¹), and high detonation pressures (27.2–35.2 GPa) have been synthesized. frontiersin.org One such derivative, a hydrazinium (B103819) salt, demonstrates a detonation velocity of 8,822 m s⁻¹ and a detonation pressure of 35.1 GPa, which are superior to those of RDX. frontiersin.orgnih.gov

CompoundDensity (g cm⁻³)Detonation Velocity (vD, m s⁻¹)Detonation Pressure (P, GPa)Reference
RDX (Reference)1.82875034.0 frontiersin.org
HMX (Reference)1.91910039.3 researchgate.net
Hydrazinium Salt Derivative (11)1.821882235.1 frontiersin.orgnih.gov
Hydroxylammonium Salt (6)-Superior to HMX and CL-20 researchgate.net

A critical challenge in HEDM development is balancing high energy with sufficient stability to ensure safe handling and storage. Several strategies are employed to modulate the stability of compounds derived from this compound.

Hydrogen Bonding and Intermolecular Interactions: The presence of the amino group and the potential for introducing other functional groups like nitramino or hydroxyl groups allows for the formation of extensive intermolecular and intramolecular hydrogen bonds. These interactions, along with π-π stacking between the heterocyclic rings, create robust networks within the crystal structure. frontiersin.orgnih.gov This structural reinforcement is a key reason for the low mechanical sensitivities (impact and friction) and enhanced thermal stability observed in many of these compounds. frontiersin.orgnih.govmdpi.com

Salt Formation: As mentioned, converting acidic energetic compounds into ionic salts is a proven method for enhancing thermal stability. The strong electrostatic interactions within the ionic lattice of the salt contribute to a more stable material compared to its neutral precursor. mdpi.com

Integration into "Click" Chemistry Methodologies

The azido (-N3) group of this compound is a bioorthogonal chemical reporter, meaning it is essentially inert in complex chemical environments but can react selectively with a specific partner. nih.gov This makes it an ideal handle for "click" chemistry, a class of reactions that are rapid, efficient, and high-yielding. chempep.com These reactions allow for the modular construction of complex molecules by covalently linking different building blocks.

The most prominent click reaction is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). chempep.comnih.gov This reaction joins an azide (B81097) with a terminal alkyne to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.gov The reaction proceeds under mild conditions and with high efficiency. nih.gov

In the context of materials science, the this compound molecule can be "clicked" onto polymers or other molecules containing terminal alkyne groups. This provides a powerful synthetic route for:

Creating novel energetic polymers where the energetic furazan moiety is appended to a polymeric backbone.

Synthesizing complex, multi-component energetic molecules by linking different energetic building blocks together.

Functionalizing surfaces or other materials with energetic groups.

The CuAAC reaction is catalyzed by a copper(I) source, and its efficiency can be enhanced by the use of specialized ligands that stabilize the copper catalyst. nih.govgoogle.com

While CuAAC is highly effective, the copper catalyst can be cytotoxic, which limits its use in biological systems. nih.gov This has driven the development of copper-free click chemistry alternatives. wikipedia.org The most common copper-free method is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). chempep.com

SPAAC utilizes a strained cyclooctyne, a molecule with a highly distorted and therefore highly reactive alkyne group within an eight-membered ring. wikipedia.org The high ring strain (approx. 18 kcal/mol) provides the activation energy for the cycloaddition reaction with an azide, eliminating the need for a metal catalyst. This reaction proceeds rapidly at ambient temperatures and is bioorthogonal, making it suitable for use in living systems. nih.govnih.gov

This compound is a suitable substrate for SPAAC reactions. By reacting it with a strained cyclooctyne derivative (such as DIFO, MOFO, or BARAC), the energetic furazan unit can be attached to other molecules under extremely mild and catalyst-free conditions. nih.govwikipedia.org This opens up possibilities for creating advanced energetic materials where the inclusion of a metal catalyst would be undesirable or could interfere with the material's properties. While the reaction produces a mixture of regioisomers (1,4- and 1,5-triazoles), this is often not a significant concern in materials science applications where the primary goal is covalent linkage rather than precise stereochemistry. wikipedia.org

Bio-orthogonal Ligation Strategies in Materials Science

The field of materials science increasingly leverages bio-orthogonal chemistry to achieve precise control over the assembly and functionalization of complex materials. These chemical reactions, which occur in complex environments without interfering with native biological or chemical processes, offer a powerful toolkit for materials scientists. The azide functional group, a key feature of this compound, is a cornerstone of many bio-orthogonal strategies due to its unique reactivity. nih.govwikipedia.org Azides are generally stable in many chemical environments but can be selectively activated to form covalent bonds with specific partners. nih.gov

One of the most prominent azide-based bio-orthogonal reactions is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.govresearchgate.net This reaction involves the [3+2] cycloaddition between an azide and a strained cyclooctyne. wikipedia.org The inherent ring strain of the cyclooctyne significantly lowers the activation energy, allowing the reaction to proceed rapidly at ambient temperatures without the need for a cytotoxic copper(I) catalyst, which is required for the conventional azide-alkyne cycloaddition. nih.gov

The presence of the azide group in this compound makes it a potential candidate for immobilizing the 1,2,5-oxadiazole (also known as furazan) moiety onto material surfaces or integrating it into polymer backbones. For instance, a substrate or polymer functionalized with a cyclooctyne derivative could be selectively modified by introducing this compound via the SPAAC reaction. This would covalently link the oxadiazole ring to the material, imparting its specific chemical and physical properties, such as high nitrogen content and energetic characteristics, to the bulk material.

Another significant bio-orthogonal reaction involving azides is the Staudinger ligation. nih.govwikipedia.org This reaction occurs between an azide and a specifically engineered triarylphosphine, resulting in the formation of a stable amide bond. nih.govnih.gov While it has slower reaction kinetics compared to SPAAC, the Staudinger ligation offers a different pathway for conjugation. nih.gov In a materials context, a phosphine-functionalized surface could be treated with this compound to introduce the aminofurazan group. The versatility of azide-based bio-orthogonal chemistry thus presents a theoretical framework for the application of this compound in the targeted design and synthesis of advanced functional materials.

Role in the Construction of Complex Organic Architectures for Specific Functions

This compound serves as a valuable and versatile building block in the synthesis of more complex, nitrogen-rich heterocyclic systems, particularly those designed as energetic materials. vietnamjournal.ruresearchgate.net The 1,2,5-oxadiazole (furazan) ring is a desirable scaffold in energetic materials due to its high heat of formation and contribution to molecular density. frontiersin.orgresearchgate.net The presence of both an amino (-NH2) and an azido (-N3) group on the furazan core of this compound provides two distinct reactive sites for further chemical elaboration.

Research has demonstrated its role as a precursor for creating novel energetic compounds with tailored properties. researchgate.net For example, a synthetic strategy has been developed to produce 5-((2-cyanoethyl)-X-amino)- vietnamjournal.ruresearchgate.netrsc.orgtriazolo[4,5-c] vietnamjournal.ruresearchgate.netresearchgate.netoxadiazol-5-ium-4-ides starting from 3-amino-4-azido-1,2,5-oxadiazole. researchgate.netresearchgate.net The key step in this synthesis involves an intramolecular thermolytic cyclization of the azido group, showcasing its utility in forming fused heterocyclic systems. researchgate.netresearchgate.net This transformation highlights how the azide group can be used to construct a triazole ring, a common moiety in energetic materials.

The combination of the stable, high-nitrogen oxadiazole ring with the reactive amino and azido functionalities makes it a strategic starting material. The amino group can be modified, for instance, by conversion to a nitroimino group, to further enhance the energetic properties of the resulting molecule. rsc.org The ability to use this compound to build larger, multi-cyclic architectures allows for the fine-tuning of critical properties such as density, thermal stability, sensitivity to stimuli, and detonation performance. researchgate.netnih.gov These synthetic pathways underscore the importance of this compound in constructing advanced organic molecules where high energy density is a primary functional requirement. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization in Academic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of chemical compounds in solution. For 4-azido-1,2,5-oxadiazol-3-amine, various NMR experiments have been pivotal in confirming the connectivity of its atoms.

Proton (¹H) and Carbon (¹³C) NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are among the most common NMR techniques used for the characterization of organic molecules.

Proton (¹H) NMR Analysis: The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms within a molecule. For this compound, the primary feature is the signal corresponding to the amine (-NH₂) protons.

Carbon (¹³C) NMR Analysis: The ¹³C NMR spectrum reveals the number and types of carbon atoms. In this compound, the two carbon atoms of the oxadiazole ring are chemically distinct and give rise to separate signals, confirming the asymmetry of the substitution pattern.

Due to the limited public availability of specific chemical shift data in peer-reviewed literature, a representative data table cannot be provided at this time.

Nitrogen (¹⁴N, ¹⁵N) and Oxygen (¹⁷O) NMR for Heterocyclic Systems

NMR studies of heteroatoms such as nitrogen and oxygen are particularly informative for heterocyclic compounds like this compound, providing direct insight into the electronic structure of the ring and the azide (B81097) group.

Nitrogen (¹⁴N, ¹⁵N) NMR Analysis: Nitrogen NMR can distinguish between the various nitrogen environments in the molecule: the two nitrogen atoms of the oxadiazole ring, the amine group nitrogen, and the three distinct nitrogen atoms of the azide group. ¹⁵N NMR, with its sharper signals, is often preferred for detailed structural analysis.

Oxygen (¹⁷O) NMR Analysis: While less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, ¹⁷O NMR can provide valuable data on the oxygen atom within the oxadiazole ring.

Detailed, publicly accessible data for nitrogen and oxygen NMR of this specific compound are currently unavailable.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum is expected to show strong characteristic absorption bands for the asymmetric and symmetric stretching of the azide group (N₃) and the N-H stretching of the amine group (NH₂). Vibrations associated with the C=N and N-O bonds of the oxadiazole ring also produce distinct signals.

Specific peak assignments from published academic research are required to populate a detailed data table.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

The resulting crystallographic data provides a detailed picture of the planarity of the oxadiazole ring and the geometry of the substituent groups.

Crystallographic Parameter Value
Molecular FormulaC₂H₂N₆O
Molecular Weight126.077 g/mol amazonaws.com
Crystal SystemData not publicly available
Space GroupData not publicly available
Unit Cell DimensionsData not publicly available
Volume (V)Data not publicly available
Density (calculated)Data not publicly available

Detailed crystallographic parameters are typically found in the supplementary information of peer-reviewed publications and are not fully available in the public domain at this time.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. This analysis is essential for verifying the empirical and molecular formula of a newly synthesized compound. For this compound (C₂H₂N₆O), the theoretical elemental composition can be calculated and compared with experimental values obtained from combustion analysis. rsc.org

Element Theoretical Percentage Experimental Percentage
Carbon (C)19.05%Data not publicly available
Hydrogen (H)1.60%Data not publicly available
Nitrogen (N)66.65%Data not publicly available
Oxygen (O)12.69%Data not publicly available

Experimental values from academic literature are required for a complete comparison.

Computational and Theoretical Chemistry Investigations of 4 Azido 1,2,5 Oxadiazol 3 Amine

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic nature of 4-Azido-1,2,5-oxadiazol-3-amine. These methods model the molecule's electron distribution, which governs its geometry, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to predict the geometric and electronic properties of molecules. While specific DFT studies focusing solely on the geometry optimization of this compound are not extensively detailed in publicly available literature, its molecular structure has been confirmed through experimental techniques like X-ray crystallography. researchgate.neteco-vector.com

In a typical DFT study, the molecule's geometry would be optimized to find the lowest energy conformation. For this compound, these calculations would likely confirm the planarity of the 1,2,5-oxadiazole ring, a characteristic feature of this heterocyclic system. nih.gov The optimized bond lengths and angles for the amine and azido (B1232118) substituents relative to the ring would be determined. These theoretical values are generally expected to be in close agreement with experimental X-ray diffraction data.

Table 1: Expected Parameters from a DFT Geometry Optimization

Parameter Description Expected Finding
Ring Planarity Dihedral angles within the 1,2,5-oxadiazole ring. The ring is expected to be nearly perfectly planar.
C-C Bond Length The bond distance between the two carbon atoms in the ring. Consistent with a bond order between a single and double bond due to aromaticity.
C-N Bonds (Ring) The bond distances between the carbon and nitrogen atoms of the ring. Characteristic lengths for C-N bonds within a heterocyclic aromatic system.
N-O Bonds (Ring) The bond distances between the nitrogen and oxygen atoms of the ring. Typical for an N-O bond in this type of heterocycle.
C-NH₂ Bond The bond connecting the amino group to the oxadiazole ring. Standard C-N single bond length.

The 1,2,5-oxadiazole ring, also known as furazan (B8792606), is a five-membered heteroaromatic system. chemicalbook.com Its aromaticity, a key factor in its stability and reactivity, is derived from the delocalization of 6π electrons over the ring. chemicalbook.com The Bird unified aromaticity index, a scale for quantifying aromaticity, gives a value of 53 for the parent 1,2,5-oxadiazole, which is comparable to other heterocyclic systems like isoxazole. chemicalbook.com

The aromatic character of the ring in this compound is influenced by its substituents. The amino (-NH₂) group is a strong electron-donating group, while the azido (-N₃) group is generally considered electron-withdrawing. These opposing electronic effects modulate the electron density within the 1,2,5-oxadiazole ring. Computational methods such as Nucleus-Independent Chemical Shift (NICS) and Harmonic Oscillator Model of Aromaticity (HOMA) are often employed to quantify these substituent effects on the aromaticity of the ring system, although specific published values for this molecule are not available.

Prediction of Thermochemical Parameters and Energy Landscapes

Computational chemistry is crucial for predicting the thermochemical properties of energetic materials, providing data that can be difficult or dangerous to obtain experimentally. For this compound, its standard enthalpy of formation has been determined through experimental and computational studies. eco-vector.comnih.gov

Theoretical methods, such as high-level ab initio calculations or DFT, can be used to calculate key thermochemical parameters. By mapping the potential energy surface, these calculations can identify stable isomers, transition states for decomposition, and reaction pathways. This creates an energy landscape that is vital for understanding the compound's thermal stability and decomposition mechanisms.

Table 2: Key Thermochemical Parameters Accessible via Computation

Parameter Description Significance
Heat of Formation (ΔHf) The change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. A primary indicator of the energy content of a material.
Gibbs Free Energy (G) A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. Determines the spontaneity of chemical reactions and equilibria.
Activation Energy (Ea) The minimum amount of energy that must be provided for compounds to result in a chemical reaction. A key parameter for assessing the kinetic stability and sensitivity of an energetic material.

| Bond Dissociation Energy (BDE) | The enthalpy change when a bond is broken by homolytic cleavage. | Helps to identify the weakest bond in the molecule, often the initial step in decomposition. |

Modeling of Intermolecular Interactions in Crystalline States

The arrangement of molecules in a crystal and the interactions between them are critical to the properties of a solid-state material. Computational modeling provides detailed insight into these non-covalent interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in a crystal. nih.govnih.gov By mapping properties like dnorm (a normalized contact distance) onto the surface, one can identify the specific atoms involved in interactions and their relative importance.

The presence of an amino group (-NH₂) as a hydrogen bond donor and multiple nitrogen atoms in the oxadiazole and azido groups as acceptors allows this compound to form extensive hydrogen bonding networks. These strong, directional interactions are expected to play a dominant role in the crystal packing. In related amino-substituted oxadiazoles, N-H···N and N-H···O hydrogen bonds are observed to link molecules into dimers, chains, or more complex three-dimensional networks. nih.gov Computational models can predict the geometry and energy of these hydrogen bonds, confirming their strength and importance to the crystal's stability.

Table 3: Representative Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Azido-Triazole Compound nih.gov

Contact Type Contribution to Hirshfeld Surface (%) Description
H···H 31.5% Represents contacts between hydrogen atoms on adjacent molecules.
N···H / H···N 19.2% Primarily indicates hydrogen bonding and other close contacts involving nitrogen and hydrogen.
O···H / H···O 14.5% Indicates hydrogen bonding and close contacts involving oxygen and hydrogen.
N···C / C···N 10.9% van der Waals interactions between nitrogen and carbon atoms.

Computational Studies on Reaction Mechanisms and Pathways

The decomposition of energetic materials is a key area of investigation, as it dictates their stability, performance, and safety. For this compound, computational studies, particularly those employing density functional theory (DFT), are instrumental in elucidating the initial steps of its thermal decomposition.

Theoretical studies on related furazan-based energetic materials provide a framework for understanding the potential decomposition pathways of this compound. Research on compounds such as 3,3'-diamino-4,4'-azoxyfurazan (DAAF) and its simpler analogues, diaminofurazan (DAF) and furazan, has shown that the initial decomposition is often centered around the opening of the five-membered furazan ring. nih.gov These studies, utilizing methods like complete active space self-consistent field (CASSCF) calculations, have identified the cleavage of the C-N and N-O bonds within the ring as a primary decomposition route. nih.gov

One of the initial products observed in the gas-phase excited electronic state decomposition of similar furazan-based materials is the nitric oxide (NO) molecule. nih.gov This suggests a decomposition mechanism that involves the rupture of the furazan ring to release this stable radical. nih.gov For this compound, it is hypothesized that the initial energetic stimulus would lead to the cleavage of the furazan ring, likely resulting in the formation of NO and other nitrogen-containing fragments.

Furthermore, studies on other energetic azofurazans have investigated the homolytic cleavage of the C-N bond connecting substituent groups to the furazan ring. nih.gov In the case of this compound, the exocyclic C-N bond of the azido group is a potential weak point. The decomposition of the azide (B81097) moiety itself is a well-known energetic process, often proceeding with the loss of dinitrogen (N₂). Theoretical calculations on similar azido-heterocyclic compounds are essential to determine the activation energy for both the furazan ring opening and the decomposition of the azido group to understand the primary decomposition pathway.

It is also important to consider the potential for isomerization reactions. Theoretical investigations into azofurazan and azoxyfurazan compounds have revealed that trans-cis isomerization can occur at lower energy barriers than bond cleavage, potentially acting as a self-desensitization mechanism. nih.gov While this compound does not possess an azo linkage, the possibility of other low-energy conformational changes influencing its stability should be considered in comprehensive computational models.

Structure-Property Relationships Derived from Theoretical Models

Theoretical models are powerful tools for predicting the key properties of energetic materials, establishing a direct link between their molecular structure and their performance and sensitivity. For this compound, a number of physicochemical properties have been calculated using computational methods. lookchem.com

A summary of these calculated properties is presented in the table below:

PropertyValue
Polar Surface Area (PSA)114.69 Ų
LogP0.62756
XLogP30.7
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count6
Rotatable Bond Count1
Exact Mass126.02900871 u
Heavy Atom Count9
Complexity140

These values, derived from computational models, provide initial insights into the molecule's behavior. The Polar Surface Area (PSA), for instance, is related to the molecule's ability to form hydrogen bonds and can influence its crystal packing and sensitivity. The LogP value suggests a degree of lipophilicity, which can be a factor in its formulation and interaction with other materials.

More advanced theoretical models, typically based on DFT, are employed to predict the energetic properties of compounds like this compound. These properties include the heat of formation (HOF), detonation velocity (D), and detonation pressure (P). For instance, studies on related furazan and furoxan-based energetic materials have utilized DFT methods to calculate these critical parameters. researchgate.net The HOF is a fundamental property that contributes to the energy output of the material. Detonation velocity and pressure are key performance indicators for explosives.

The relationship between the molecular structure and these properties is a central theme of these theoretical investigations. For example, the presence of the azido group (-N₃) and the nitrogen-rich furazan ring in this compound are expected to contribute positively to its heat of formation and nitrogen content, which are desirable characteristics for high-energy materials. The amino group (-NH₂) can participate in intermolecular hydrogen bonding, which can affect the crystal density and, consequently, the detonation performance.

Theoretical studies on similar compounds have shown that the nature and position of substituent groups on the furazan ring significantly influence the energetic properties and stability. researchgate.net By systematically studying a series of related molecules, computational chemists can develop structure-property relationships that can guide the design of new energetic materials with improved performance and reduced sensitivity. For this compound, these theoretical models are essential for a comprehensive understanding of its potential applications as an energetic material. scispace.com

Future Research Directions and Concluding Perspectives

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

Future research will likely focus on optimizing the synthesis of 4-Azido-1,2,5-oxadiazol-3-amine and its derivatives, with a strong emphasis on "green" chemistry principles. While existing methods have been established, the development of more efficient, safer, and environmentally benign processes is crucial for large-scale applications. nih.govrsc.org

Key Research Thrusts:

Alternative "Green" Methodologies: Investigation into synthetic methods that reduce or eliminate hazardous substances is a priority. nih.govmdpi.com This includes exploring techniques like microwave-assisted synthesis, which can enhance reaction rates, improve yields, and lower energy consumption. mdpi.com

Safer Reagents and Solvents: Research into replacing harsh or toxic reagents used in current synthesis pathways is needed. For instance, developing alternative "green" accesses to key intermediates, such as using (diacetoxyiodo)benzene (B116549) for oxidation steps in related furazan (B8792606) syntheses, presents a viable research direction. nih.gov

Flow Chemistry: The adoption of continuous flow reactors could offer better control over reaction parameters for hazardous intermediates, improving safety and scalability compared to traditional batch processes.

Potential Green ApproachBenefitRelevant Precedent
Microwave-Assisted SynthesisReduced reaction time, increased yield, energy efficiency.Synthesis of various oxadiazole derivatives. mdpi.com
Alternative Oxidizing AgentsMilder and less toxic reaction conditions.Use of (diacetoxyiodo)benzene in furoxan synthesis. nih.gov
Trifluoroacetic Anhydride (TFAA) DehydrationHigh reaction yields for forming cyano groups from amides.Synthesis of 3,4-dicyanofurazan from furazan-3,4-dicarboxamide. nih.gov

Designing Advanced Heterocyclic Frameworks with Tunable Properties

This compound serves as an exceptional building block for constructing more complex, high-nitrogen energetic materials. researchgate.net Its amino and azido (B1232118) functionalities provide reactive sites for creating advanced heterocyclic frameworks with properties tailored for specific performance characteristics.

Key Design Strategies:

Fused Heterocyclic Systems: A primary research avenue is the intramolecular cyclization of the azido group to form fused ring systems. researchgate.net For example, strategies have been developed to synthesize triazolo[4,5-c] researchgate.netnih.govnih.govoxadiazole derivatives from this compound. researchgate.net

Bridged Energetic Compounds: The compound can be used to link multiple energetic rings, creating larger, high-performance molecules. Research into connecting furazan rings with other heterocycles like 1,2,4-oxadiazole (B8745197) or pyrazole (B372694) through various bridges (e.g., N-methylene-C) is a promising direction for fine-tuning energetic properties. rsc.orgresearchgate.net

Formation of Energetic Salts: The amino group and the potential for creating acidic protons on derivative structures allow for the formation of a wide array of nitrogen-rich energetic salts. rsc.org Reacting these frameworks with different nitrogen-rich bases can significantly alter stability, sensitivity, and detonation performance, allowing for the fine-tuning of material properties. rsc.org For instance, forming hydroxylammonium or ammonium (B1175870) salts of related azido-dinitropyrazole systems has been shown to yield materials with excellent energetic performance and improved sensitivity characteristics. rsc.org

Framework TypeDesign PrincipleExample Precursor/AnalogueResulting Property
Fused Triazolo-oxadiazoleIntramolecular cyclization of the azido group.This compoundCreation of novel energetic ring systems. researchgate.net
Bridged Oxadiazole-PyrazoleLinking energetic rings via N-methylene-C bridges.4-azido-3,5-dinitropyrazoleFine-tuning of thermal stability and sensitivity. rsc.org
Energetic Perchlorate SaltsCyclocondensation of aminofurazans with 1,3-diketones.3-aminofurazansExcellent burn rates and combustion behavior. researchgate.netmdpi.com
Nitrogen-Rich SaltsAcid-base reaction with nitrogen-rich bases.4-azido-3,5-dinitropyrazole derivativesEnhanced detonation velocity and pressure. rsc.org

Expanding Applications in Specialized Chemical Systems

While the primary focus has been on energetic materials, the unique chemical scaffold of this compound and its derivatives suggests potential applications in other specialized fields. The 1,2,5-oxadiazole (furazan) ring is a known pharmacophore, and its derivatives are being investigated for various biological activities. mdpi.commdpi.com

Potential Application Areas:

Medicinal Chemistry: The 3-amino-1,2,5-oxadiazole core is a key structural motif in compounds investigated for pharmacological activity. mdpi.com For example, derivatives are being explored as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target for cancer immunotherapy, and as antiplasmodial agents for treating malaria. mdpi.comnih.govnih.gov Future work could explore derivatives of this compound as prodrugs or as intermediates for novel therapeutic agents.

Advanced Propellants and Gas Generants: The high nitrogen content and positive enthalpy of formation make azido-furazan compounds attractive for formulations of advanced propellants, explosives, and gas generants. mdpi.com The introduction of the azido group significantly increases the enthalpy of formation, a key parameter for energetic performance. mdpi.com

Precursors for Materials Science: The reactivity of the azido group can be harnessed for "click chemistry" reactions, allowing the compound to be incorporated into larger polymer backbones or functional materials, opening doors for applications in materials science beyond energetics.

Synergistic Experimental and Computational Research for Deeper Understanding

A deep understanding of the relationship between molecular structure and macroscopic properties is essential for the rational design of new materials based on this compound. A synergistic approach combining advanced experimental characterization with robust computational modeling is the most effective path forward.

Combined Methodologies:

Experimental Characterization: Detailed experimental studies will continue to be vital. This includes structural verification using techniques like multinuclear NMR spectroscopy and single-crystal X-ray diffraction, thermal analysis via thermogravimetry (TG) and differential scanning calorimetry (DSC), and sensitivity testing (impact and friction). researchgate.netrjsvd.com

Computational Chemistry: Theoretical calculations are indispensable for predicting the performance and properties of new molecules before their synthesis, saving time and resources. Quantum chemical methods can be used to calculate key parameters such as density, enthalpy of formation, detonation velocity (D), and detonation pressure (P). rsc.orgmdpi.com

Structure-Property Relationship Analysis: The synergy between these two areas allows for the development of clear structure-property relationships. For instance, computational tools like Hirshfeld surface analysis and non-covalent interaction (NCI) analysis can be used to understand how intermolecular interactions, observed in experimentally determined crystal structures, influence the sensitivity and stability of the material. rsc.org This feedback loop—where computational predictions guide experimental synthesis and experimental results validate and refine computational models—will accelerate the discovery of advanced materials.

Research ComponentTechniques/MethodsObjective
Experimental NMR, IR, X-Ray Crystallography, Elemental AnalysisStructural confirmation and characterization. researchgate.netrjsvd.com
DSC/TG, Thermal AnalysisDetermination of thermal stability and decomposition temperature. researchgate.netrjsvd.com
Impact & Friction Sensitivity Tests (e.g., STANAG)Measurement of safety and handling characteristics. rjsvd.com
Computational Quantum Chemical Calculations (e.g., PILEM code)Prediction of enthalpy of formation, density, detonation velocity, and pressure. mdpi.com
Hirshfeld Surface / NCI AnalysisUnderstanding intermolecular interactions and their effect on properties like sensitivity. rsc.org
Synergistic Goal -To build robust structure-property relationships for the rational design of new, high-performance, and safer energetic materials based on the this compound framework.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.